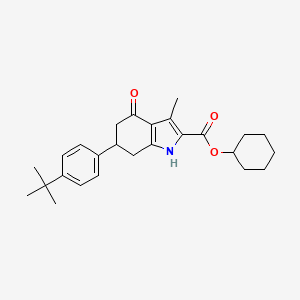![molecular formula C20H23N3OS2 B4627944 2-mercapto-6-methyl-5-phenyl-3-[2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4627944.png)
2-mercapto-6-methyl-5-phenyl-3-[2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones derivatives involves cyclization of thienylthioureas in acidic medium or by interacting with different reagents to form heterocyclic systems. Notably, innovative routes have been developed for synthesizing 2-mercapto-3-substituted derivatives, demonstrating the synthetic flexibility and potential for derivatization of this chemical scaffold (Devani et al., 1976); (Alagarsamy et al., 2007).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones derivatives has been elucidated through analytical and spectral data, highlighting the core thienopyrimidinone structure as crucial for its biological activities. Structural modifications, such as substituting at different positions, significantly affect the compound's properties and activities (Ashalatha et al., 2007).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including alkylation, acylation, and cyclization, to generate a wide range of derivatives. These reactions are pivotal for exploring the chemical space around the thienopyrimidinone core and for the development of compounds with enhanced or novel properties (Sauter & Deinhammer, 1973).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives, such as solubility, melting points, and photostability, are crucial for their application in pharmaceutical formulations. Studies have shown that these compounds exhibit solid-state photostability, which is beneficial for developing stable drug formulations (Mavrova et al., 2016).
Chemical Properties Analysis
The chemical properties, including the reactivity and interaction with biological targets, underline the pharmacological potential of thieno[2,3-d]pyrimidin-4(3H)-ones. Their ability to undergo various chemical transformations enables the synthesis of compounds with targeted biological activities, such as antimicrobial and antifungal properties (Magoulas et al., 2020).
Applications De Recherche Scientifique
Synthesis and Pharmacological Screening
One line of research focuses on the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives and their subsequent evaluation for various pharmacological activities. For instance, Devani et al. (1976) synthesized 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, which exhibited analgesic, anti-inflammatory, and anticonvulsant activities, alongside significant antimicrobial activity (Devani et al., 1976).
Chemical Synthesis and Reactions
Another aspect of research involves exploring the chemical reactions and synthesis processes of thieno[2,3-d]pyrimidin-4(3H)-ones. For example, Sauter and Deinhammer (1973) described the synthesis of 2-Mercapto-thieno[2,3—d]pyrimidin-4(3H)-on-Derivaten through cyclization processes, providing a foundation for further chemical modifications and investigations into their biological activities (Sauter & Deinhammer, 1973).
Novel Derivatives and Biological Activities
Research by Ashalatha et al. (2007) led to the synthesis of new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds were characterized and screened for anti-inflammatory, CNS depressant, and antimicrobial activities, with some showing promising biological activities (Ashalatha et al., 2007).
Anticancer Activity and Photostability
Mavrova et al. (2016) focused on the synthesis of 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones derivatives to evaluate their cytotoxicity and proliferative activity on various cancer cell lines. Some derivatives demonstrated significant cytotoxic effects, highlighting their potential as anticancer agents. Additionally, the study explored the photostability of these compounds, an important factor in drug development (Mavrova et al., 2016).
Propriétés
IUPAC Name |
6-methyl-5-phenyl-3-(2-piperidin-1-ylethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2/c1-14-16(15-8-4-2-5-9-15)17-18(26-14)21-20(25)23(19(17)24)13-12-22-10-6-3-7-11-22/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZLMSHTQNLYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)NC(=S)N(C2=O)CCN3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-phenyl-3-[2-(piperidin-1-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4627872.png)
![5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4627878.png)
![N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4627886.png)


![N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4627904.png)

![1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4627913.png)
![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627933.png)
![2-chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4627935.png)

![2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4627948.png)

![10-methyl-2-(2-thienyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4627966.png)